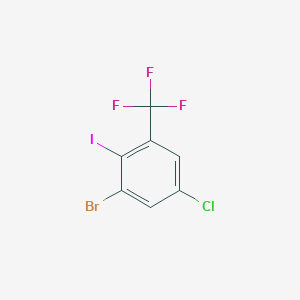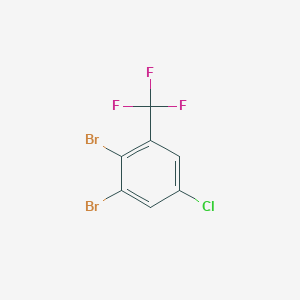![molecular formula C18H20ClNO2 B6339744 2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide CAS No. 1171923-12-8](/img/structure/B6339744.png)
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group. Benzamides are known for their wide range of biological activities . The molecule also contains a methoxy group (-OCH3), a methyl group (-CH3), and a propyl group (-CH2CH2CH3), all attached to different parts of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the various attached groups would add complexity and potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions, such as the Shapiro reaction or the Beckmann rearrangement . The presence of the methoxy, methyl, and propyl groups could also influence the reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The benzene ring could contribute to its stability and potentially its boiling and melting points .Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use of Related Compounds : Metoclopramide, a compound with a somewhat related structure, has been extensively studied for its pharmacological properties and clinical use. It is utilized in gastro-intestinal diagnostics and in treating various types of vomiting and gastro-intestinal disorders. Metoclopramide assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal haemorrhage. It also has applications in reducing post-operative vomiting and radiation sickness, and in ameliorating some types of drug-induced vomiting (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Amyloid Imaging in Alzheimer's Disease : Compounds with benzamide structures have been utilized in the development of amyloid imaging ligands to measure amyloid in vivo in the brain of patients with Alzheimer's disease. This application is crucial for early detection and evaluation of therapies for Alzheimer's disease (Nordberg, 2007).
Biocidal Applications in Aquatic Environments : The review on the occurrence, fate, and behavior of parabens (which include benzamide structures) in aquatic environments provides insights into the environmental impact and biocidal applications of such compounds. Parabens are used as preservatives and may act as weak endocrine disrupter chemicals. Understanding their behavior in water can inform the development of safer and more effective biocidal applications (Haman, Dauchy, Rosin, & Munoz, 2015).
Anticancer Applications : The search for compounds with high tumor specificity and less toxicity to healthy cells is a significant area of research in cancer treatment. Studies on the biological and pharmacological properties of compounds such as osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) reveal its potential in neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, and cardiovascular protective activities. These insights can inform the exploration of similar structures for anticancer applications (Zhang, Leung, Cheung, & Chan, 2015).
Orientations Futures
The future directions for research on this compound would likely depend on its observed biological activities. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, it could serve as a starting point for the synthesis of new, related compounds .
Propriétés
IUPAC Name |
2-[3-(2-chlorophenyl)propyl]-6-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-20-18(21)17-14(10-6-12-16(17)22-2)9-5-8-13-7-3-4-11-15(13)19/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQVZCVPNNLJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1OC)CCCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


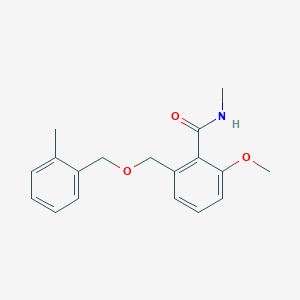


![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)
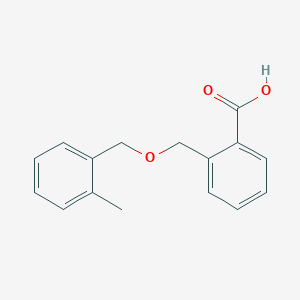
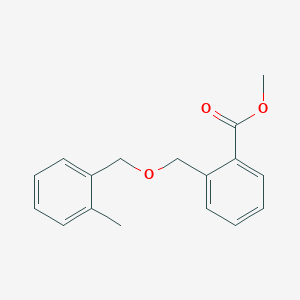
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)
